molecular formula C13H23NO6S B13561198 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid

Cat. No.: B13561198
M. Wt: 321.39 g/mol
InChI Key: AWVVUMYMFIRICJ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butoxycarbonyl and methanesulfonylmethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Methanesulfonylmethyl Substitution: The methanesulfonylmethyl group is introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and methanesulfonylmethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C13H23NO6S

Molecular Weight

321.39 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(methylsulfonylmethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-7-5-13(6-8-14,10(15)16)9-21(4,18)19/h5-9H2,1-4H3,(H,15,16)

InChI Key

AWVVUMYMFIRICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)C)C(=O)O

Origin of Product

United States

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